(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
STHZFZDWFBBWOW-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Method 1A: Hydrazine-Carbonyl Cyclization
- Reactants : 3,5-dimethyl-2,4-pentanedione (β-diketone) and methylhydrazine.
- Conditions : Reflux in acetic acid (5–8 h, 80–100°C).
- Mechanism :
- Hydrazine attacks carbonyl groups, forming intermediate hydrazones.
- Cyclization eliminates water, yielding the pyrazole core.
- Modification : Additional methylation steps introduce the third methyl group at N-1 using methyl iodide under basic conditions.
Method 1B: One-Pot Enamine Formation
- Reactants : β-Dicarbonyl compounds (e.g., ethylacetoacetate) and N,N-dimethylformamide dimethylacetal (DMF-DMA).
- Conditions : Neat acetic acid or ethanol-AcOH (2:1), reflux (6–8 h).
- Outcome : Generates enamine intermediates, which react with hydrazines to form substituted pyrazoles in 70–85% yield.
Integrated Synthetic Routes
Combining pyrazole formation and amino acid functionalization into a single protocol enhances efficiency.
Method 3: Tandem Cyclization-Alkylation
- Reactants : β-Ketoester derivatives and chiral glycine equivalents.
- Conditions :
- Advantages : Avoids isolation of intermediates; achieves 55–68% overall yield.
Purification and Characterization
- Crystallization : Ethanol/water mixtures (3:1) produce needle-like crystals.
- Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) confirms >99% enantiomeric excess.
- Spectroscopic Data :
Comparative Analysis of Methods
| Method | Key Reactants | Yield | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Strecker Synthesis | Pyrazole aldehyde, NH₄Cl/KCN | 50–60% | Requires resolution | Moderate |
| Chiral Alkylation | Sulfinamide, pyrazole bromide | 62–75% | High (≥98% ee) | High |
| Tandem Route | β-Ketoester, glycine equivalent | 55–68% | Moderate (80–90% ee) | Low |
Industrial-Scale Considerations
- Cost Efficiency : Method 3 is preferred for large-scale production due to fewer steps.
- Green Chemistry : Acetic acid-mediated one-pot reactions reduce solvent waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid are compared below with related compounds, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Trimethylpyrazole vs. Amino Group: The free amino group in the target compound enables participation in hydrogen bonding and covalent conjugation (e.g., amide bond formation), unlike phenyl-substituted derivatives .
Functional Group Variations: Acid vs. Alcohol: The carboxylic acid group in the target compound confers acidity (pKa ~2–3) and reactivity toward esterification or amidation, whereas the ethanol derivative (CAS 2227716-90-5) is less acidic and more suited for polar interactions . Salt Form: The dihydrochloride salt (CAS 1214701-09-3) improves solubility in aqueous buffers, critical for biological assays .
Synthetic Utility :
- The Boc-protected analog (CAS 3089-23-4) is a precursor for solid-phase peptide synthesis, where the Boc group is cleaved under acidic conditions .
- The phenylpyrazole derivative (CAS 35715-77-6) may serve as a hydrophobic aromatic scaffold in materials chemistry .
Biological Relevance: The trimethylpyrazole-amino-acetic acid structure mimics natural amino acids, enabling incorporation into bioactive peptides or enzyme inhibitors. The methyl-substituted analog (CAS N/A) may exhibit reduced target affinity due to lower steric bulk .
Biological Activity
(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, also known as TM-PAA, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
TM-PAA is characterized by its unique trimethyl-pyrazole moiety, which contributes to its biological activity. The compound's structure can be represented as follows:
This compound exists in various forms, including hydrochloride salts, which are often used in biological assays due to their solubility and stability in aqueous solutions .
The biological activity of TM-PAA is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been identified as a CRTh2 receptor antagonist, which plays a role in inflammatory responses and immune system regulation. High-throughput screening has shown that derivatives of the pyrazole-4-acetic acid substructure exhibit low nanomolar inhibitory activity against this receptor .
Table 1: Biological Activities of TM-PAA Derivatives
| Compound Name | Activity | IC50 (nM) | Reference |
|---|---|---|---|
| TM-PAA | CRTh2 Antagonist | <10 | |
| Compound A | NAAA Inhibitor | 0.655 | |
| Compound B | FAAH Inhibitor | 25 |
Structure-Activity Relationship (SAR)
Research into the SAR of TM-PAA has revealed that modifications to the pyrazole ring significantly affect its biological activity. For instance, substituents at specific positions on the pyrazole ring can enhance receptor binding affinity or selectivity. The optimization process has led to the identification of several potent derivatives with improved pharmacokinetic profiles .
Study 1: Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)
A study demonstrated that TM-PAA derivatives exhibit potent inhibition of NAAA, an enzyme involved in the degradation of anti-inflammatory compounds like palmitoylethanolamide (PEA). The lead compound identified showed high selectivity and efficacy in cellular models, suggesting potential therapeutic applications in managing inflammation .
Study 2: Evaluation as a Buffering Agent
TM-PAA has also been evaluated for its role as a non-ionic organic buffering agent in cell cultures. Its ability to maintain pH levels within a physiological range (6-8.5) makes it useful in various biological assays . This property enhances its utility in experimental settings where pH stability is crucial.
Pharmacological Implications
The pharmacological implications of TM-PAA are significant, particularly in the context of inflammatory diseases and pain management. Its dual role as an antagonist and enzyme inhibitor positions it as a candidate for further development into therapeutic agents targeting chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid with high enantiomeric purity?
- Methodological Answer : Synthesis requires stereochemical control at the C2 position. A common approach involves chiral auxiliaries or asymmetric catalysis. For pyrazole-containing amino acids, protecting group strategies (e.g., Boc for amines) and coupling reagents like HATU or EDC/HOBt are critical to prevent racemization . Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity, as impurities in stereochemistry can skew biochemical assay results .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR (1H/13C) to verify the pyrazole ring protons (~6.5–7.5 ppm) and methyl group integration (trimethyl groups at ~1.2–1.5 ppm).
- Mass spectrometry (HRMS/ESI) to confirm molecular weight (e.g., [M+H]+ calculated for C8H14N3O2: 200.1136).
- X-ray crystallography for absolute stereochemical confirmation at the C2 position .
Q. What analytical methods are recommended for assessing purity in preclinical studies?
- Methodological Answer :
- HPLC-DAD with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to detect impurities ≤0.1%.
- Ion chromatography to quantify residual salts (e.g., hydrochloride derivatives).
- Karl Fischer titration for moisture content, critical for hygroscopic amino acid derivatives .
Advanced Research Questions
Q. How does the trimethylpyrazole moiety influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : The trimethylpyrazole group enhances lipophilicity, potentially improving membrane permeability. To test this:
- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases or proteases).
- Compare IC50 values with analogs lacking the trimethyl group using fluorescence-based enzymatic assays . Contradictions in activity data may arise from differences in assay conditions (e.g., buffer pH affecting ionization) .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this amino acid?
- Methodological Answer :
- Use low racemization coupling reagents (e.g., OxymaPure/DIC instead of HOBt).
- Maintain reaction temperatures ≤25°C and minimize basic conditions during Fmoc deprotection (20% piperidine in DMF).
- Monitor racemization via Marfey’s reagent derivatization followed by HPLC .
Q. How can researchers resolve contradictions in reported solubility profiles across studies?
- Methodological Answer : Discrepancies often stem from polymorphic forms or counterion effects (e.g., hydrochloride vs. free base).
- Characterize solubility in multiple solvents (DMSO, PBS, ethanol) using UV-Vis spectroscopy (λmax ~260 nm for pyrazole).
- Perform dynamic light scattering (DLS) to detect aggregation, which may falsely reduce apparent solubility .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous-flow reactors improve heat/mass transfer, reducing side reactions.
- Optimize catalyst loading (e.g., Jacobsen’s catalyst for asymmetric synthesis) to minimize costs.
- Validate batch consistency via chiral SFC (supercritical fluid chromatography) .
Data Contradiction Analysis
Q. Why do reported NMR chemical shifts vary between studies?
- Methodological Answer : Variations arise from solvent effects (CDCl3 vs. D2O), pH-dependent protonation states, or impurities. Standardize conditions by:
- Preparing samples in deuterated DMSO with TMS as an internal reference.
- Repeating measurements at controlled temperatures (25°C) .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
